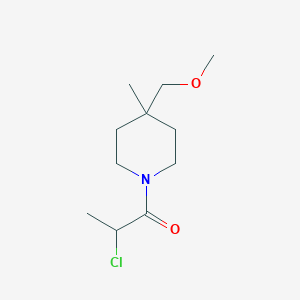
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid, also known as 3-ETPA, is a novel synthetic compound that has a broad range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a member of the azetidine family, a class of compounds that are characterized by their unique three-membered ring structure and their ability to interact with proteins and other biomolecules. 3-ETPA has been used in a variety of research applications, ranging from drug design to protein engineering, and has shown promise as a potential therapeutic agent.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . It helps ensure the accuracy of analytical methods in the detection and quantification of pharmaceuticals.
Material Science
In material science, the compound’s unique structure could be explored for the synthesis of novel polymeric materials. Its trifluoromethyl group might impart properties like increased thermal stability and chemical resistance.
Environmental Science
Although direct applications in environmental science are not explicitly listed, compounds like 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid could be used in the study of environmental pollutants due to their potential bioactivity .
Biochemistry
In biochemistry, this compound could be involved in enzyme inhibition studies due to its azetidine ring, which might mimic certain biological molecules, thereby providing insights into enzyme-substrate interactions .
Pharmacology
The compound may have implications in pharmacology, particularly in the development of new drugs. Its structural features could be key in creating molecules with specific interactions with biological targets .
Agriculture
While specific applications in agriculture are not detailed, the compound’s potential bioactivity suggests it could be studied for its effects on plant growth or pest control .
Medicinal Chemistry
In medicinal chemistry, the compound’s framework could be modified to produce derivatives with potential therapeutic effects. Its ethoxy and trifluoromethyl groups offer versatile points for chemical modifications .
Chemical Safety and Hazard Analysis
It’s important to note that this compound is considered hazardous and can cause skin irritation, serious eye damage, and specific target organ toxicity upon single exposure. Therefore, it’s crucial in chemical safety and hazard analysis to understand its handling and exposure risks .
properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-2-16-8(9(10,11)12)5-13(6-8)4-3-7(14)15/h2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJYMXMSIFINV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)CCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














